(4-(2-Propylthio)phenyl)acetamide
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Overview
Description
(4-(2-Propylthio)phenyl)acetamide, also known as PTMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a thioamide derivative of phenylacetamide and has been synthesized using various methods.
Scientific Research Applications
(4-(2-Propylthio)phenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neurobiology, and drug discovery. (4-(2-Propylthio)phenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurobiology, (4-(2-Propylthio)phenyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (4-(2-Propylthio)phenyl)acetamide has been used as a scaffold for the design of new compounds with potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (4-(2-Propylthio)phenyl)acetamide is not fully understood, but it has been shown to modulate the activity of voltage-gated sodium channels and inhibit the growth of cancer cells. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical And Physiological Effects
(4-(2-Propylthio)phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, (4-(2-Propylthio)phenyl)acetamide inhibits cell proliferation and induces apoptosis. In neurobiology, (4-(2-Propylthio)phenyl)acetamide modulates the activity of voltage-gated sodium channels, leading to changes in neuronal excitability. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.
Advantages And Limitations For Lab Experiments
(4-(2-Propylthio)phenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate the activity of voltage-gated sodium channels. However, (4-(2-Propylthio)phenyl)acetamide has limitations, including its low solubility in aqueous solutions and its potential toxicity.
Future Directions
For the study of (4-(2-Propylthio)phenyl)acetamide include the design and synthesis of new compounds, the study of its mechanism of action, and its potential use in the treatment of neurological disorders.
Synthesis Methods
(4-(2-Propylthio)phenyl)acetamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with propylthiol and ammonium carbonate, and the reaction of 4-acetamidophenylboronic acid with propylthiol in the presence of a palladium catalyst. The yield of (4-(2-Propylthio)phenyl)acetamide using these methods ranges from 50-70%.
properties
CAS RN |
129602-94-4 |
---|---|
Product Name |
(4-(2-Propylthio)phenyl)acetamide |
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChI Key |
XGYJIDQPTJASEZ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Other CAS RN |
129602-94-4 |
synonyms |
(4-(2-Propylthio)phenyl)acetamide |
Origin of Product |
United States |
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